5,6,7,8-Tetrahydro-8-deazahomofolic acid
説明
Contextualizing Folate Pathway Enzymes as Research Targets
The folate metabolic pathway is a cornerstone of cellular function, responsible for providing the one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA. nih.govebi.ac.uk The central molecule in this pathway is tetrahydrofolate (THF), the biologically active form of folate (Vitamin B9). nih.govcaymanchem.com Enzymes within this pathway are critical for maintaining the pool of THF cofactors required for cell growth and division. wikipedia.org Consequently, these enzymes have become significant targets for therapeutic intervention, particularly in cancer and infectious diseases where rapid cell proliferation is a hallmark. nih.govnih.govmdpi.com
Key enzymes in this pathway that are frequently targeted in research include:
Dihydrofolate Reductase (DHFR): This enzyme is crucial for regenerating THF from dihydrofolate (DHF), a product of the thymidylate synthesis cycle. wikipedia.orgnih.govbmrb.io Inhibition of DHFR leads to a depletion of THF cofactors, thereby shutting down the synthesis of DNA precursors and essential amino acids. wikipedia.orgbmrb.io
Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine (B127349) for DNA synthesis. nih.govscilit.com This reaction is unique in that it involves the oxidation of the THF cofactor to DHF. nih.gov
Glycinamide (B1583983) Ribonucleotide (GAR) Transformylase and Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase: These are two key folate-dependent enzymes in the purine (B94841) biosynthesis pathway. scilit.comnih.govwikipedia.org They catalyze the transfer of a formyl group from a THF cofactor to intermediates in the synthesis of purine rings. ebi.ac.uknih.gov
The essential nature of these enzymes for cellular viability makes them prime targets for the development of inhibitors, known as antifolates. nih.govscilit.com
Historical and Current Perspectives on Folate Antimetabolites
The field of folate antimetabolites began in the 1940s, shortly after the isolation and synthesis of folic acid. researchgate.netresearchgate.net Researchers observed that administering folate could accelerate the growth of leukemic cells. mdpi.comresearchgate.net This led to the rational design of the first antifolates, aminopterin (B17811) and its derivative, methotrexate (B535133), which were structural analogs of folic acid. nih.govresearchgate.netresearchgate.net These "classical" antifolates were found to be potent inhibitors of Dihydrofolate Reductase (DHFR), and methotrexate quickly became a cornerstone of cancer chemotherapy. nih.govnih.govmdpi.com
The initial antifolates primarily targeted DHFR. nih.gov However, the development of drug resistance and the desire for improved selectivity prompted researchers to explore other targets within the folate pathway. scilit.comnih.gov This led to the development of new classes of antifolates designed to inhibit Thymidylate Synthase (TS), GAR Transformylase, or AICAR Transformylase. nih.gov Some modern antifolates, such as pemetrexed, are multi-targeted inhibitors, acting on DHFR, TS, and GAR transformylase. nih.govmdpi.com
Current research continues to focus on designing novel antifolates with enhanced specificity, improved transport into target cells, and the ability to overcome resistance mechanisms. nih.gov This includes the synthesis of "deaza" analogs, where a nitrogen atom in the pteridine (B1203161) ring of the folate molecule is replaced by a carbon atom, a strategy intended to alter the compound's interaction with target enzymes. nih.govnih.gov
Genesis and Significance of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid as a Research Compound
This compound was synthesized as part of a research effort to create novel inhibitors of folate-dependent enzymes, with a particular focus on Thymidylate Synthase (TS). drugbank.comnordicbiosite.commedchemexpress.cn Its structure is a modification of the natural cofactor, tetrahydrofolic acid. The "8-deaza" modification refers to the replacement of the nitrogen atom at position 8 of the pteridine ring with a carbon atom. The "homo" designation indicates an extension of the carbon chain connecting the pteridine ring to the p-aminobenzoyl glutamate (B1630785) moiety.
The synthesis of this compound and its non-reduced parent molecule, 8-deazahomofolic acid, was described in 1988. drugbank.commedchemexpress.cn The primary goal was to investigate how these structural modifications would affect the molecule's ability to bind to and inhibit various folate pathway enzymes.
Subsequent biological evaluation revealed that this compound is a weak inhibitor of several key folate-metabolizing enzymes. drugbank.commedchemexpress.cnmedchemexpress.com It also demonstrated only modest growth-inhibitory activity against certain bacterial strains (Streptococcus faecium, Lactobacillus casei) and L1210 leukemia cells in culture. drugbank.commedchemexpress.cn Additionally, it showed low substrate activity when tested with thymidylate synthase. drugbank.commedchemexpress.com
The significance of this compound lies not in its potency as an inhibitor, but in its utility as a research tool. By studying the interactions of such analogs with folate enzymes, researchers can better understand the specific structural requirements for substrate binding and enzymatic inhibition. This knowledge contributes to the rational design of more potent and selective antifolates for therapeutic use.
Research Findings for this compound
The table below summarizes the reported biological activity of the compound against several key enzymes of the folate pathway.
| Target Enzyme | Observed Activity | Reference |
| Thymidylate Synthase (TS) | Weak Inhibition, Low Substrate Activity | medchemexpress.com, drugbank.com, medchemexpress.cn |
| Dihydrofolate Reductase (DHFR) | Weak Inhibition | medchemexpress.com, drugbank.com, medchemexpress.cn |
| Glycinamide-ribonucleotide Transformylase | Weak Inhibition | medchemexpress.com, drugbank.com, medchemexpress.cn |
| Aminoimidazolecarboxamide ribonucleotide Transformylase | Weak Inhibition | medchemexpress.com, drugbank.com, medchemexpress.cn |
| Streptococcus faecium (Growth) | Modest Inhibition | drugbank.com, medchemexpress.cn |
| Lactobacillus casei (Growth) | Modest Inhibition | drugbank.com, medchemexpress.cn |
| L1210 Cells (Growth) | Modest Inhibition | drugbank.com, medchemexpress.cn |
Structure
2D Structure
3D Structure
特性
CAS番号 |
111113-75-8 |
|---|---|
分子式 |
C21H26N6O6 |
分子量 |
458.5 g/mol |
IUPAC名 |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1 |
InChIキー |
KWOGIKPULGQYDN-HIFRSBDPSA-N |
異性体SMILES |
C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa; |
製品の起源 |
United States |
Synthetic Pathways and Chemical Modification Strategies for 5,6,7,8 Tetrahydro 8 Deazahomofolic Acid
Elucidation of Primary Synthetic Routes to 5,6,7,8-Tetrahydro-8-deazahomofolic Acid
The primary synthetic pathways to this compound are centered around the construction of a key intermediate, 8-deazahomofolic acid, which is then subjected to reduction. These routes often employ Wittig condensation to form a crucial carbon-carbon bond, followed by hydrogenation to achieve the desired saturated heterocyclic system and saponification to deprotect carboxylic acid groups.
Wittig Condensation Approaches and Intermediate Synthesis
A key step in the synthesis of 8-deazahomofolic acid involves a Wittig condensation. nih.govdrugbank.com This reaction is used to couple a pyrimidine-based aldehyde with a phosphorus ylide bearing the side chain precursor.
The synthesis begins with the preparation of the necessary precursors. One key intermediate is 2-acetamido-6-formyl-4-pyrimidinol. The other component for the Wittig reaction is a triphenylphosphine (B44618) ylide derived from N-acetyl-4-(p-carbethoxyanilino)-1-chloro-2-butanone. nih.govdrugbank.com The condensation of these two fragments results in the formation of an enone intermediate, which contains the basic skeleton of the target molecule. nih.govdrugbank.com
Following the Wittig reaction, the enone intermediate undergoes further transformations. These include the introduction of a 5-amino group through a diazonium coupling, followed by a reductive ring closure to form the pyrido[2,3-d]pyrimidine (B1209978) ring system, yielding ethyl N¹¹-acetyl-8-deazahomopteroate. nih.govdrugbank.com
Hydrogenation and Saponification Procedures for Tetrahydro-8-deazahomofolate Derivatives
To obtain the final 5,6,7,8-tetrahydro derivative, the 8-deazahomofolate intermediate is subjected to a hydrogenation reaction. nih.govdrugbank.com This step reduces the pyrimidine (B1678525) ring of the pterin-like structure. The hydrogenation is typically carried out using a catalyst such as palladium on carbon (Pd/C).
Following the hydrogenation of the glutamate (B1630785) diester intermediate, a saponification step is employed. nih.govdrugbank.com This involves alkaline hydrolysis to remove the ester protecting groups from the glutamate side chain, yielding the final this compound. nih.govdrugbank.com
Development and Synthesis of Analogues of this compound
The development of analogs of this compound has been an area of significant research, aiming to explore the structure-activity relationships of this class of compounds. This has led to the synthesis of various derivatives, including those with substitutions at the N10 position and modifications to the heterocyclic core.
Synthesis of 8-Deazahomofolic Acid Precursors
The synthesis of precursors for 8-deazahomofolic acid and its analogs often starts from readily available pyrimidine derivatives. For instance, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) can serve as a starting material. researchgate.netgoogle.com The synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has been described from 2-amino-6-methyluracil, involving a crucial pivaloyl protection and cyclization step. researchgate.net
An efficient method for constructing the tetrahydrofolate skeleton involves the use of a novel aziridine (B145994) intermediate, which avoids byproducts from carbon-nitrogen bond hydrogenolysis that can occur in traditional synthetic strategies. nih.gov
Design and Preparation of N10-Substituted Analogues
N10-substituted analogues of deazafolic acid derivatives have been synthesized to investigate their biological activities. For example, N10-propargyl-5,8-dideazafolic acid has been a focus of such modifications. nih.gov The synthesis of its 5,6,7,8-tetrahydro derivative was achieved, along with N10-methyl and N10-hydrogen analogues. nih.gov These syntheses often involve the preparation of a key intermediate such as 2-amino-6-(bromomethyl)-4-hydroxy-5,6,7,8-tetrahydroquinazoline. nih.gov
Similarly, syntheses of 5-deaza-5,6,7,8-tetrahydrofolic acid and its 10-formyl, 10-acetyl, and 10-methyl derivatives have been described. nih.gov These compounds are prepared as analogues of other potent folate antimetabolites. nih.gov
| Analogue | Substitution at N10 | Reference |
| N10-propargyl-5,8-dideaza-5,6,7,8-tetrahydrofolic acid | Propargyl | nih.gov |
| N10-methyl-5,8-dideaza-5,6,7,8-tetrahydrofolic acid | Methyl | nih.gov |
| 5-deaza-5,6,7,8-tetrahydrofolic acid | Hydrogen | nih.gov |
| 10-formyl-5-deaza-5,6,7,8-tetrahydrofolic acid | Formyl | nih.gov |
| 10-acetyl-5-deaza-5,6,7,8-tetrahydrofolic acid | Acetyl | nih.gov |
| 10-methyl-5-deaza-5,6,7,8-tetrahydrofolic acid | Methyl | nih.gov |
Exploration of 7-Oxo Substituted Analogues and their Synthesis
The synthesis of 7-oxo substituted analogues of deazatetrahydrofolic acids has also been explored. nih.gov An efficient solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines has been reported. nih.gov The synthesis started by attaching a p-hydroxybenzaldehyde to a Wang resin. The resulting aldehyde was then treated with a substituted acid methyl malonate, followed by reaction with malononitrile (B47326) and cyclization with an amidine to yield the solid-supported pyridopyrimidine. nih.gov
The synthesis of 4-amino-7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid has been achieved in six steps from commercially available p-substituted methyl benzoates. nih.gov
Synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin Derivatives
The synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives has been approached through various chemical strategies, with a notable method involving the construction of the tetrahydrofolate skeleton via an aziridine intermediate. nih.gov This approach circumvents the common issue of carbon-nitrogen bond hydrogenolysis that can occur in traditional synthetic routes. nih.gov
One reported synthesis starts from 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine. nih.gov This starting material is subjected to hydrogenation to yield (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol. nih.gov The reaction is typically carried out in the presence of a platinum dioxide monohydrate catalyst under a hydrogen atmosphere. nih.gov
The resulting saturated heterocyclic alcohol can then be converted to a key aziridine intermediate. nih.gov This intermediate serves as a versatile precursor for the introduction of the side chain. The synthesis of the aziridine intermediate from (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol is achieved in a two-step process. nih.gov
The subsequent step involves the reaction of the aziridine intermediate with an appropriate aromatic amine, such as N-(5-aminothiophene-2-formyl)-L-glutamate, in the presence of activated silica (B1680970) gel. nih.gov This reaction leads to the formation of the desired 8-deaza-5,6,7,8-tetrahydroaminopterin derivative. nih.gov For instance, the reaction with N-(5-aminothiophene-2-formyl)-L-glutamate yields Diethyl N-{5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate. nih.gov
An alternative strategy for synthesizing 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives involves the catalytic reduction of the pyridine (B92270) ring of a diethyl 8-deaza aminopterin (B17811) precursor. nih.govresearchgate.net This method has been utilized to produce 8-deaza-5,6,7,8-tetrahydroaminopterin itself, as well as 5-substituted and 5,10-disubstituted analogues. nih.govresearchgate.net
The following table summarizes a key synthetic transformation in the synthesis of an 8-deaza-5,6,7,8-tetrahydroaminopterin derivative:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |
| Compound 5 (aziridine intermediate) | N-(5-aminothiophene-2-formyl)-L-glutamate | Activated silica gel, stirred for 48 h | Diethyl N-{5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate | 43.8% |
Enzymatic Inhibition and Mechanistic Studies of 5,6,7,8 Tetrahydro 8 Deazahomofolic Acid
Inhibition Kinetics and Efficacy against Thymidylate Synthase (TS)
Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. medchemexpress.com The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the one-carbon donor. medchemexpress.com Because of its central role in DNA replication, TS is a significant target for anticancer drugs.
Research indicates that 5,6,7,8-Tetrahydro-8-deazahomofolic acid is a weak inhibitor of thymidylate synthase. drugbank.commedchemexpress.com Unlike potent TS inhibitors that bind with high affinity and significantly reduce the enzyme's catalytic efficiency, the interaction of this compound with TS is characterized as modest. drugbank.com Studies focusing on its direct inhibitory effects have consistently shown that it does not produce the profound enzymatic blockade seen with clinically established antifolates. drugbank.commedchemexpress.com
In addition to its role as a potential inhibitor, the compound has also been assessed for its capacity to act as a substrate for thymidylate synthase. The findings from these evaluations demonstrate that this compound exhibits low substrate activity with the enzyme. drugbank.commedchemexpress.com This suggests that while it can interact with the active site of TS, it is not efficiently utilized in the catalytic reaction that produces thymidylate.
Modulation of Glycyl-ribonucleoside Aminotransferase Activity
Glycyl-ribonucleoside aminotransferase, more commonly known as glycinamide (B1583983) ribonucleotide (GAR) formyltransferase (GARFT), is an essential enzyme in the de novo purine (B94841) biosynthesis pathway. It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide. nih.gov Inhibition of this enzyme disrupts the production of purines, thereby halting DNA and RNA synthesis.
The inhibitory effect of this compound on GAR formyltransferase has been characterized as weak. drugbank.commedchemexpress.com Its interaction with the enzyme is not potent enough to cause significant disruption of the purine synthesis pathway at typical concentrations. drugbank.com
Interaction with Aminoimidazole-carboxyacyl-ribonucleoside Aminotransferase
Aminoimidazole-carboxyacyl-ribonucleoside aminotransferase, or aminoimidazolecarboxamide ribonucleotide (AICAR) formyltransferase (AICARFT), catalyzes a later step in de novo purine synthesis. This enzyme transfers a formyl group to AICAR, leading to the formation of the purine ring. nih.gov
Similar to its effects on other folate-dependent enzymes, this compound demonstrates weak inhibitory activity against AICAR formyltransferase. drugbank.commedchemexpress.com In comparative studies, other deaza analogues have shown more significant inhibition of this enzyme, suggesting that specific structural features are critical for potent interaction with AICARFT. drugbank.com
Comparative Enzymatic Inhibition Profiles of this compound and Related Folate Antimetabolites
The enzymatic inhibition profile of this compound is best understood when compared to other well-characterized folate antimetabolites. While this compound consistently shows weak inhibition across multiple folate-dependent enzymes, other analogues demonstrate potent and often selective inhibitory activity. drugbank.commedchemexpress.com For instance, methotrexate (B535133) is a powerful inhibitor of DHFR, with reported IC50 values in the nanomolar range. mdpi.com In contrast, compounds like lometrexol (B1675047) and AG2034 were designed for and exhibit potent inhibition of GAR formyltransferase. nih.gov
The following tables provide a comparative overview of the inhibitory activities of various folate antimetabolites against key enzymes in folate metabolism.
Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
Table 2: Comparative Inhibition of GAR and AICAR Formyltransferases
Structure Activity Relationships Sar and Computational Insights into 5,6,7,8 Tetrahydro 8 Deazahomofolic Acid Analogs
Correlating Structural Modifications with Biological Activity in 5,6,7,8-Tetrahydro-8-deazahomofolic Acid Derivatives
The biological activity of this compound and its derivatives is intrinsically linked to their structural features, which dictate their interaction with target enzymes. As an antifolate agent, its primary mechanism involves the inhibition of key enzymes in the folate metabolic pathway. Research indicates that this compound itself is a potential inhibitor of thymidylate synthase (TS) and other folate-related enzymes. However, its inhibitory action is generally considered weak to moderate. medchemexpress.com
Studies on this compound have shown it exhibits mild growth inhibition against various cell lines, including L1210 leukemia cells, as well as against microorganisms like enterococci and lactic acid bacteria. medchemexpress.com Its inhibitory profile extends to several enzymes, including thymidylate synthase, dihydrofolate reductase (DHFR), glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), though the inhibition is not potent. medchemexpress.com
Structure-activity relationship (SAR) insights can be effectively gleaned by comparing the core molecule to its analogs and related compounds. For instance, the closely related 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been synthesized and evaluated. These compounds, when tested against various tumor cell lines and recombinant human DHFR, were found to be significantly less potent than the established DHFR inhibitor, Methotrexate (B535133) (MTX). The most active compound in that series was approximately 4- to 10-fold weaker than MTX against the cell lines and about 17-fold less effective at inhibiting DHFR. nih.gov
Further SAR principles can be inferred from studies on other related classes of antifolates. In a series of open-chain analogs of 5,6,7,8-tetrahydrofolic acid, specific structural elements were identified as crucial for biological activity. It was determined that a four-atom linking chain between the pyrimidine (B1678525) ring and the benzoyl moiety, as well as the presence of an amino group at the 2-position of the pyrimidine ring, are important for potent inhibitory activity. nih.gov With the exception of a fluorine substituent at the 2'-position of the benzene (B151609) ring, most other substitutions on this ring led to a decrease in activity compared to the parent compound. nih.gov Interestingly, replacing the nitrogen atom at the 10-position with carbon, sulfur, or oxygen resulted in less than a twofold change in in vitro biological activity, suggesting some flexibility in this part of the molecule. nih.gov
| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound | Core structure | Weak inhibitor of TS, DHFR, GARFT, AICARFT; Mild growth inhibition of L1210 cells. | medchemexpress.com |
| 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogs | 8-deazaaminopterin core | 4- to 10-fold less cytotoxic than Methotrexate; 17-fold weaker inhibition of human DHFR. | nih.gov |
| Open-chain Tetrahydrofolic Acid Analogs | 2'-Fluoro substitution on benzene ring | Maintained activity compared to parent compound, whereas other substitutions decreased activity. | nih.gov |
| Open-chain Tetrahydrofolic Acid Analogs | Replacement of N10 with C, S, or O | Less than 2-fold change in in vitro activity, indicating tolerance for modification. | nih.gov |
Molecular Modeling and Docking Studies of this compound-Enzyme Interactions
Computational methods, including molecular modeling and docking studies, are powerful tools for understanding how inhibitors like this compound interact with their enzyme targets at a molecular level. While specific docking studies for this exact compound are not extensively published, research on closely related analogs provides significant insights into its likely binding modes and the key interactions that govern its inhibitory activity.
Docking studies performed on 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives, for example, have been used to successfully explain the results of in vitro biological assays. nih.gov These computational analyses help to visualize the orientation of the inhibitor within the enzyme's active site and identify the crucial hydrogen bonds and hydrophobic interactions that contribute to binding affinity. For many antifolates, the primary target is DHFR, and numerous modeling studies have explored inhibitor binding to its active site. nih.govmdpi.com
Elucidation of Binding Pockets and Key Residues
The active site of DHFR is a well-characterized binding pocket. For human DHFR (hDHFR), several amino acid residues are consistently identified as critical for inhibitor binding. These include Ile-7, Glu-30, Phe-31, Phe-34, Asn-64, Arg-70, and Val-115. nih.govmdpi.comnih.gov Structural studies reveal that interactions with Phe-31 and Phe-34 are particularly important for achieving high affinity. nih.gov
By comparing the crystal structures of DHFR from different species (e.g., human, Staphylococcus aureus, Candida glabrata) bound to the same inhibitor, researchers can identify subtle differences in the active site residues that can be exploited to design species-selective inhibitors. For instance, selective inhibition can be achieved by targeting hydrophobic interactions with residues like Phe 92 in S. aureus DHFR (which corresponds to Val 115 in hDHFR) or Ile 121 and Phe 66 in C. glabrata DHFR (corresponding to Val 115 and Asn 64 in hDHFR). nih.gov These findings suggest that the glutamate (B1630785) tail of this compound likely interacts with conserved basic residues like Arg-70, while the pteridine-like ring system would be positioned to interact with the key phenylalanine and other hydrophobic residues deep within the active site.
Computational Analysis of Inactivity in Specific Analogues (e.g., 7-oxo substituted)
Molecular modeling is not only useful for studying active compounds but also for explaining the lack of activity in others. A compelling example comes from the study of 7-oxo substituted analogs of related deazafolate compounds, namely 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). When these 7-oxo derivatives were synthesized and tested against CCRF-CEM leukemia cells, they were found to be completely inactive, with IC50 values greater than 20 µg/mL. nih.gov
To understand this lack of activity, a molecular modeling study was conducted. The 7-oxo analog was docked into the active site of the target enzyme, E. coli glycinamide ribonucleotide formyltransferase (GARTFase). The computational analysis revealed a likely cause for the inactivity: a significant electronic repulsion between the oxygen atoms of the newly introduced 7-oxo group and the carbonyl group of a key active site residue, Arginine 90 (Arg90). nih.gov This unfavorable steric and electronic clash would prevent the inhibitor from adopting the correct conformation for effective binding, thus explaining its observed inactivity. nih.gov This finding underscores the critical importance of the topography and electronic environment of the enzyme's active site and how seemingly small structural modifications can lead to a complete loss of biological function.
Design Principles for Enhanced Inhibitory Potency and Selectivity
Based on the collective SAR and computational findings for the broader class of deazafolate analogs, several key design principles can be formulated to guide the development of future inhibitors with improved potency and selectivity.
Optimize Core Scaffolding: The fundamental pteridine-like ring system is essential for recognition by folate-dependent enzymes. The 8-deaza modification is a valid strategy, but further substitutions on this ring system must be carefully considered to enhance interactions with key active site residues.
Exploit Species-Specific Residues: To achieve selectivity and reduce potential toxicity, inhibitors should be designed to capitalize on differences between the target enzyme in pathogenic organisms and the corresponding human enzyme. For DHFR, this could involve designing molecules that form specific hydrophobic interactions with non-conserved residues like Phe 92 in S. aureus DHFR. nih.gov
Avoid Unfavorable Steric and Electronic Interactions: As demonstrated by the inactive 7-oxo substituted analogs, modifications to the tetrahydro-pyridine/pyrimidine portion of the molecule are critical. Introducing bulky or highly electronegative groups at positions like C7 can lead to steric hindrance or electronic repulsion with active site residues (e.g., Arg90 in GARTFase), completely abrogating inhibitory activity. nih.gov Therefore, modifications in this region should focus on maintaining or improving favorable contacts without creating repulsive forces.
Maintain Key Functional Groups: The glutamic acid side chain is crucial for binding and is often a substrate for folylpolyglutamate synthetase, which can trap the inhibitor within the cell. The 2,4-diamino substitution pattern on the pyrimidine ring is also a common feature of potent DHFR inhibitors. Maintaining these features while modifying other parts of the molecule is a proven strategy.
Modulate Physicochemical Properties: While not directly discussed in the cited SAR, general drug design principles apply. Modifications to the molecule can alter properties like solubility and cell permeability. For instance, studies on trimethoprim (B1683648) analogs suggest that adding nitrogen heteroatoms to the benzoyl portion can decrease binding affinity, possibly by altering the hydrophobicity of that region, which is important for interacting with the DHFR active site. nih.gov
By integrating these principles, it is possible to rationally design novel this compound derivatives that possess enhanced inhibitory activity against their target enzymes and greater selectivity over their human counterparts.
In Vitro Cellular and Microbiological Growth Inhibition by 5,6,7,8 Tetrahydro 8 Deazahomofolic Acid
Antiproliferative Activity in Mammalian Cell Lines
The primary focus of in vitro anticancer research for 5,6,7,8-Tetrahydro-8-deazahomofolic acid has been on its ability to hinder the proliferation of cancer cells. The compound has been tested against leukemia models and other cancer cell lines to assess its cytotoxic potential.
Research has indicated that this compound exhibits a modest level of growth inhibition against L1210 leukemia cells in culture. drugbank.comnih.gov The observed antiproliferative effects are described as mild, suggesting that while the compound does have an impact on the proliferation of these cancer cells, it is not as potent as other established antimetabolites. medchemexpress.com
Antiproliferative Activity in L1210 Leukemia Cells
| Compound | Cell Line | Observed Effect | Source |
|---|---|---|---|
| This compound | L1210 | Modest growth inhibition | drugbank.comnih.gov |
Antimicrobial Growth Inhibition in Bacterial Cultures
In addition to its effects on mammalian cells, this compound has been evaluated for its antimicrobial properties against certain types of bacteria.
Studies have shown that this compound produces mild growth inhibition against enterococci and various lactic acid bacteria. medchemexpress.com This suggests a broad but not particularly strong antibacterial effect against these groups of microorganisms.
More specifically, the growth inhibition of Streptococcus faecium and Lactobacillus casei by this compound in culture has been characterized as modest. drugbank.comnih.gov This level of activity indicates a discernible but limited impact on the proliferation of these specific bacterial species.
Antimicrobial Activity Summary
| Organism | Observed Effect | Source |
|---|---|---|
| Enterococci | Mild growth inhibition | medchemexpress.com |
| Lactic Acid Bacteria | Mild growth inhibition | medchemexpress.com |
| Streptococcus faecium | Modest growth inhibition | drugbank.comnih.gov |
Implications for Cellular Nucleic Acid Synthesis Pathways
The observed antiproliferative and antimicrobial activities of this compound are linked to its interaction with enzymes involved in folate metabolism, which is crucial for nucleic acid synthesis. The compound is considered a potential inhibitor of thymidylate synthase (TS) and other folate-related enzymes. medchemexpress.comnordicbiosite.com
Research has demonstrated that this compound is a weak inhibitor of several key enzymes in this pathway, including thymidylate synthase, dihydrofolate reductase, glycinamide-ribonucleotide transformylase, and aminoimidazolecarboxamide ribonucleotide transformylase. drugbank.comnih.govmedchemexpress.com Furthermore, it has been noted that the compound exhibits low substrate activity with thymidylate synthase. drugbank.commedchemexpress.com
The weak inhibition of these enzymes, which are essential for the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate, provides a biochemical basis for the modest growth-inhibitory effects seen in both mammalian and microbial cells. By interfering with these pathways, the compound likely limits the availability of the necessary building blocks for DNA and RNA synthesis, thereby slowing cellular proliferation.
Preclinical Evaluation Methodologies and Model Systems for Folate Antimetabolites
In Vitro Assay Development and Optimization for 5,6,7,8-Tetrahydro-8-deazahomofolic Acid
The initial preclinical evaluation of this compound involved a series of in vitro assays to determine its biological activity. These assays were designed to assess its inhibitory effects on cancer cell growth and its interaction with key enzymes in the folate pathway.
The growth-inhibitory properties of this compound were evaluated against L1210 murine leukemia cells in culture. medchemexpress.com The compound demonstrated modest activity in these cell-based assays. medchemexpress.com
In addition to cell growth inhibition, the compound was tested for its ability to inhibit several key folate-dependent enzymes. The primary target for many folate antimetabolites is thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This compound was found to be a weak inhibitor of TS. medchemexpress.com It also exhibited weak inhibitory activity against dihydrofolate reductase (DHFR), glycinamide (B1583983) ribonucleotide formyltransferase, and aminoimidazolecarboxamide ribonucleotide transformylase. medchemexpress.com Interestingly, the compound showed low substrate activity for thymidylate synthase. medchemexpress.com
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Activity |
|---|---|---|
| Cell Growth Inhibition | L1210 Murine Leukemia | Modest |
| Enzyme Inhibition | Thymidylate Synthase (TS) | Weak |
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Weak |
| Enzyme Inhibition | Glycinamide ribonucleotide formyltransferase | Weak |
| Enzyme Inhibition | Aminoimidazolecarboxamide ribonucleotide transformylase | Weak |
| Enzyme Substrate Activity | Thymidylate Synthase (TS) | Low |
Utilization of In Vivo Preclinical Models in Folate Antimetabolite Research
Following in vitro characterization, promising folate antimetabolites are typically advanced to in vivo preclinical models to assess their efficacy and therapeutic potential in a more complex biological system.
Murine Tumor Models (e.g., transplantable solid tumors for analogues)
The L1210 murine leukemia model has been a foundational tool in the in vivo evaluation of folate antimetabolites. nih.govnih.gov This model is utilized to assess the ability of a compound to prolong the survival of mice bearing the L1210 tumor. nih.gov For solid tumors, transplantable murine models are employed. For instance, analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a related folate antimetabolite, have demonstrated significant antitumor activity in such models. nih.gov Other murine tumor models used in the evaluation of novel folate analogues include the E0771 mammary adenocarcinoma and the T241 fibrosarcoma. nih.gov
In Vivo Efficacy Assessment of Related Compounds
The in vivo efficacy of folate antimetabolites is primarily assessed by their ability to inhibit tumor growth and prolong the survival of tumor-bearing animals. For example, in vivo studies with 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) in mice with L1210 tumors showed that it could prolong survival at specific dose ranges. nih.gov Another related analogue, 10-ethyl-10-deaza-aminopterin, demonstrated significant activity against L1210 leukemia, E0771 mammary adenocarcinoma, and T241 fibrosarcoma in mice. nih.gov The efficacy of these compounds is often compared to that of established folate antagonists like methotrexate (B535133). nih.govnih.gov
Table 2: In Vivo Efficacy of Related Folate Antimetabolites in Murine Models
| Compound | Tumor Model | Efficacy Metric |
|---|---|---|
| 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) | L1210 Leukemia | Prolonged survival |
| 10-ethyl-10-deaza-aminopterin | L1210 Leukemia | High activity |
| 10-ethyl-10-deaza-aminopterin | E0771 Mammary Adenocarcinoma | High activity |
| 10-ethyl-10-deaza-aminopterin | T241 Fibrosarcoma | High activity |
Pharmacodynamic Studies in Preclinical Settings
Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body. For folate antimetabolites, these studies often focus on assessing the engagement and inhibition of their target enzymes in vivo and the downstream consequences of this inhibition.
The primary mechanism of action of folate antimetabolites is the disruption of folate-mediated one-carbon metabolism, which is critical for the synthesis of nucleotides necessary for DNA and RNA production. clinpgx.org A key pharmacodynamic effect is the inhibition of enzymes like thymidylate synthase and dihydrofolate reductase. medchemexpress.com The inhibition of these enzymes leads to a depletion of the precursors required for DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
While specific pharmacodynamic studies on this compound in preclinical models are not extensively documented in the available literature, the general approach for this class of compounds involves measuring the activity of target enzymes in tumor and normal tissues after drug administration. Additionally, the levels of downstream metabolites, such as thymidine (B127349) and purines, can be monitored to assess the functional consequence of enzyme inhibition. These studies help to establish a relationship between drug exposure, target modulation, and antitumor efficacy, which is crucial for guiding the clinical development of new folate antimetabolites.
Emerging Research Directions and Future Perspectives on 5,6,7,8 Tetrahydro 8 Deazahomofolic Acid
Advancements in Targeted Enzyme Inhibition Strategies
5,6,7,8-Tetrahydro-8-deazahomofolic acid has been identified as a potential inhibitor of several enzymes crucial for cell proliferation, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide-ribonucleotide transformylase, and aminoimidazole-carboxyacyl-ribonucleoside aminotransferase. medchemexpress.comebi.ac.uk However, its inhibitory action has been characterized as relatively weak or modest. ebi.ac.uknih.gov Future research is therefore directed towards enhancing the potency and selectivity of this class of compounds through advanced targeted enzyme inhibition strategies.
A key area of investigation involves the detailed exploration of the structure-activity relationships (SAR) of 8-deazahomofolate analogs. Studies on related deazafolate compounds have shown that modifications to the molecular structure can significantly impact inhibitory potency against specific enzymes like thymidylate synthase. nih.gov For instance, the number of nitrogen atoms in the pyrazine (B50134) ring of folate analogs has been found to have a striking influence on TS inhibitory activity. nih.gov By systematically modifying the core structure of this compound, researchers can aim to develop analogs with improved binding affinity and specificity for a single enzymatic target. This approach could lead to compounds with a more focused mechanism of action and potentially a better therapeutic index.
Furthermore, the observation that human thymidylate synthase, a homodimer, may exhibit asymmetric binding of folate analogs presents another avenue for strategic inhibitor design. nih.gov Research has indicated that the two subunits of TS can bind to folate substrates and analogs with different affinities. nih.gov Understanding and exploiting this asymmetry could lead to the development of inhibitors that bind more effectively and persistently to the enzyme, thereby enhancing their inhibitory effect.
The table below summarizes the enzymes targeted by this compound and the potential for targeted inhibition strategies.
| Enzyme Target | Reported Inhibition by this compound | Future Strategy for Targeted Inhibition |
| Thymidylate Synthase (TS) | Weak inhibitor ebi.ac.uknih.gov | SAR studies to enhance potency; exploiting asymmetric binding sites. nih.govnih.gov |
| Dihydrofolate Reductase (DHFR) | Weak inhibitor ebi.ac.uknih.gov | Design of analogs with specific structural features to improve binding to the DHFR active site. nih.gov |
| Glycinamide-ribonucleotide Transformylase | Weak inhibitor ebi.ac.uknih.gov | Modifications to the glutamate (B1630785) moiety to improve interaction with the enzyme. |
| Aminoimidazole-carboxyacyl-ribonucleoside Aminotransferase | Weak inhibitor ebi.ac.uknih.gov | Structure-based design to optimize interactions with the enzyme's active site. |
Rational Design of Next-Generation Folate Antimetabolite Analogs
The rational design of new drugs is a methodical approach that leverages an understanding of biological targets and molecular mechanisms to create more effective therapeutics. longdom.org For folate antimetabolites, a primary goal is to overcome mechanisms of resistance that have emerged against established drugs like methotrexate (B535133). elifesciences.orgnih.gov The development of next-generation analogs of this compound will heavily rely on computational modeling and a deep understanding of enzyme-ligand interactions. nih.gov
Computational docking studies are a powerful tool in the rational design process. Such studies can simulate the binding of a ligand to the active site of a target enzyme, providing insights into the molecular interactions that govern binding affinity and specificity. nih.govmdpi.com For instance, docking studies have been employed in the design of novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives to understand their interaction with DHFR. nih.govresearchgate.net Similar in silico approaches can be applied to this compound to predict how structural modifications would affect its binding to target enzymes. This can guide the synthesis of new analogs with improved inhibitory profiles.
A key strategy in the design of next-generation antifolates is to create compounds that are effective against cancer cells that have developed resistance to existing therapies. For example, mutations in the DHFR enzyme can lead to decreased affinity for methotrexate. diva-portal.org Rational drug design can be used to develop analogs that can effectively inhibit these mutated forms of the enzyme. By modeling the structural changes caused by resistance-conferring mutations, it may be possible to design 8-deazahomofolate derivatives that can overcome this mechanism of resistance. elifesciences.org
The following table outlines key considerations in the rational design of next-generation this compound analogs.
| Design Strategy | Rationale | Potential Outcome |
| Computational Docking | Predict binding affinity and orientation of analogs in the enzyme active site. nih.govresearchgate.net | Analogs with enhanced potency and selectivity. |
| Overcoming Resistance | Design analogs that bind effectively to mutated, drug-resistant enzymes. elifesciences.orgnih.gov | Compounds with a broader spectrum of activity against resistant tumors. |
| Improved Pharmacokinetics | Modify the chemical structure to enhance properties like cell uptake and retention. | Analogs with better bioavailability and longer-lasting effects. |
Integration of Omics Data in Understanding Cellular Responses
The advent of high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the complex cellular responses to drug treatment. While specific omics studies on this compound are limited, the application of these technologies to other folate antagonists provides a roadmap for future research directions.
Proteomic profiling, for instance, can identify changes in the expression levels of thousands of proteins within a cancer cell following treatment with an antifolate. nih.gov This can reveal not only the direct targets of the drug but also the downstream signaling pathways that are affected. nih.govmdpi.com By applying proteomics to cells treated with this compound, researchers could uncover novel mechanisms of action and identify potential biomarkers of response or resistance.
Metabolomic analysis, which measures the global changes in small-molecule metabolites, is another powerful tool for elucidating the effects of folate pathway inhibition. escholarship.org A study on the metabolic effects of folic acid supplementation revealed widespread changes in amino acid metabolism and lipid pathways. nih.gov A similar approach with this compound could provide a detailed picture of the metabolic perturbations caused by the inhibition of folate-dependent enzymes, potentially identifying new therapeutic vulnerabilities.
Genomic approaches can be used to identify genetic factors that influence a cell's sensitivity to a particular drug. By correlating genomic data with drug response data from a panel of cancer cell lines, it may be possible to identify genetic markers that predict whether a tumor will be sensitive or resistant to this compound or its analogs.
| Omics Technology | Potential Application for this compound Research | Expected Insights |
| Proteomics | Profiling of protein expression changes in treated cancer cells. nih.govnih.gov | Identification of drug targets, affected pathways, and biomarkers of response. |
| Metabolomics | Analysis of global metabolite changes following drug treatment. escholarship.org | Understanding of metabolic rewiring and identification of new therapeutic targets. |
| Genomics | Correlation of genetic features with drug sensitivity across cell lines. | Discovery of predictive biomarkers for patient stratification. |
Development of Advanced Preclinical Models for Efficacy Prediction
The translation of promising preclinical drug candidates into successful clinical therapies is a major challenge in oncology. A significant reason for this is the reliance on traditional preclinical models that may not accurately recapitulate the complexity of human tumors. frontiersin.org The future evaluation of this compound and its next-generation analogs will require the use of more advanced and predictive preclinical models.
Patient-derived xenograft (PDX) models, which involve the implantation of a patient's tumor tissue into an immunodeficient mouse, are becoming an increasingly important tool in preclinical cancer research. youtube.comnih.govnih.govyoutube.com PDX models have been shown to retain the key histological and genetic characteristics of the original tumor and can be predictive of clinical outcomes. nih.gov Establishing a panel of PDX models from different tumor types would allow for a more robust evaluation of the in vivo efficacy of 8-deazahomofolate analogs and could help in identifying the patient populations most likely to benefit from these agents.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer another significant advancement over traditional 2D cell cultures. nih.govnih.govresearchgate.net These models better mimic the in vivo environment by allowing for cell-cell and cell-matrix interactions that are absent in monolayer cultures. mdpi.comresearchgate.net Spheroids can be used for high-throughput screening of drug candidates, providing a more physiologically relevant context for assessing drug efficacy. nih.govnih.gov Patient-derived organoids (PDOs), which are 3D cultures grown from a patient's own tumor cells, hold particular promise for personalized medicine. nih.gov PDOs can be used to test the response of an individual's tumor to a panel of drugs, potentially guiding the selection of the most effective therapy. nih.gov
The table below highlights the advantages of these advanced preclinical models for the evaluation of this compound and its analogs.
| Preclinical Model | Key Features | Application in Efficacy Prediction |
| Patient-Derived Xenografts (PDX) | Retention of tumor heterogeneity and microenvironment. youtube.comnih.govnih.gov | In vivo testing of drug efficacy and identification of responsive tumor types. youtube.com |
| 3D Spheroids | Mimic of in vivo cell-cell interactions and nutrient gradients. nih.govmdpi.com | High-throughput screening of analog libraries to identify lead compounds. nih.gov |
| Patient-Derived Organoids (PDO) | Recapitulation of the original tumor's characteristics in vitro. nih.gov | Personalized medicine approach to predict individual patient response to therapy. |
Q & A
Basic Research Questions
Q. What are the key structural features of 5,6,7,8-Tetrahydro-8-deazahomofolic acid, and how do they influence its biological activity?
- Answer : The compound features a modified pteridine ring system with an 8-deaza substitution and a tetrahydroquinoline moiety, which reduces redox instability compared to natural folates. The deaza modification eliminates N8, altering hydrogen-bonding interactions with dihydrofolate reductase (DHFR). The glutamic acid side chain enhances cellular uptake via folate transporters . Structural characterization techniques like NMR and X-ray crystallography are critical for confirming stereochemistry and conformational stability .
Q. What synthetic methodologies are used to prepare this compound derivatives?
- Answer : Synthesis typically involves multi-step routes starting from para-substituted methyl benzoates. Key steps include:
- Step 1 : Condensation with methyl 2-(bromomethyl)acrylate to form α,β-unsaturated esters.
- Step 2 : Reduction and cyclization to generate the tetrahydroquinoline core.
- Step 3 : Coupling with glutamic acid derivatives to introduce the side chain.
Purification via reverse-phase HPLC ensures enantiomeric purity, with yields ranging from 20–27% .
Advanced Research Questions
Q. How can researchers address discrepancies in reported DHFR inhibition data for 8-deaza analogs?
- Answer : Contradictions in IC50 values may arise from assay conditions (e.g., pH, temperature) or enzyme sources (human vs. bacterial DHFR). To resolve these:
- Standardization : Use recombinant DHFR isoforms under controlled buffer conditions (pH 7.4, 37°C).
- Validation : Cross-reference inhibition data with structural analogs (e.g., methotrexate) as positive controls.
- Purity Analysis : Employ LC-MS to verify compound integrity, as impurities >5% can skew results .
Q. What computational strategies optimize the design of this compound derivatives for selective DHFR inhibition?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in DHFR’s active site, focusing on interactions with residues like Asp27 and Phe31.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the deaza modification in aqueous environments.
- QSAR Models : Correlate substituent electronegativity at the pteridine ring with inhibition potency .
Q. How do structural modifications (e.g., 5-deaza vs. 8-deaza) impact antifolate activity and resistance profiles?
- Answer :
- 5-Deaza analogs : Lack N5, reducing interactions with DHFR’s catalytic triad but increasing resistance to polyglutamylation.
- 8-Deaza analogs : Retain N5 but lose N8, improving binding entropy and reducing off-target effects.
Comparative studies require enzymatic assays (measuring Ki) and cell-based resistance models (e.g., CCRF-CEM leukemia cells) .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Answer :
- NMR (1H/13C) : Assigns stereochemistry and detects tautomeric forms in D2O at 298K.
- X-ray Crystallography : Resolves conformational flexibility of the tetrahydroquinoline ring.
- HPLC-UV/Vis : Monitors purity (>98%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
Q. How should researchers validate the antifolate mechanism of 8-deaza derivatives in cellular models?
- Answer :
- Folate Rescue Assays : Grow cells in folate-free media supplemented with thymidine/hypoxanthine. Rescue by leucovorin confirms DHFR targeting.
- Competitive Binding Studies : Use [3H]-methotrexate displacement assays to measure Ki values.
- Metabolomic Profiling : Quantify intracellular dihydrofolate accumulation via LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report reduced potency for 8-deaza derivatives despite structural similarities to methotrexate?
- Answer : Variations in cellular uptake (via RFC1 vs. proton-coupled folate transporters) and differential polyglutamylation efficiency can explain potency differences. To clarify:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
